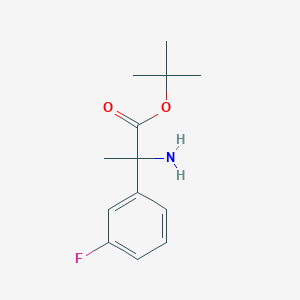![molecular formula C20H23N5O2 B2891146 1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876901-20-1](/img/structure/B2891146.png)
1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
Research on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their derivatives, including compounds with similar structural frameworks, has demonstrated significant interest in understanding their molecular and crystal structures. These compounds exhibit a variety of molecular interactions, such as C-H...O hydrogen bonds and pi-pi stacking interactions, which contribute to their different crystal structures and properties. Studies like those by Trilleras et al. (2009) have explored the molecular linkages and crystal packing patterns of these compounds, providing insights into their structural behaviors and potential applications in materials science (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Synthesis and Chemical Properties
The synthesis and chemical reactions of pyrimidine and purine derivatives have been a focal point of research due to their relevance in medicinal chemistry and material science. For instance, studies have detailed the synthesis routes for various pyrimidine and purine diones, exploring their chemical reactivity and mechanisms. These investigations provide a foundation for the development of new compounds with tailored properties for specific applications, as highlighted in the work on fused pyrimidine derivatives and their thermal reactions leading to novel compounds (Inazumi, Harada, Mizukoshi, Kuroki, Kakehi, & Noguchi, 1994).
Potential Applications in Drug Discovery and Development
The purine and pyrimidine skeletons are core structures in numerous bioactive molecules, making their derivatives valuable in drug discovery efforts. Research into these compounds, including their synthesis, characterization, and biological evaluation, has indicated potential applications across various therapeutic areas. For example, novel multicomponent synthesis methods have been developed to create pyridine-pyrimidines and their derivatives, showcasing their potential in medicinal chemistry and drug design (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).
Wirkmechanismus
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound exerts its anticancer potential through different action mechanisms . One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can control cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth, differentiation, migration, and metabolism . By inhibiting protein kinases, the compound can disrupt these pathways and exert its anticancer effects .
Result of Action
The result of the compound’s action is the inhibition of cell growth, differentiation, migration, and metabolism . This can lead to the death of cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-10-23-18(26)16-17(22(4)20(23)27)21-19-24(11-13(2)12-25(16)19)15-9-7-6-8-14(15)3/h5-9,13H,1,10-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPGSLILLWXDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


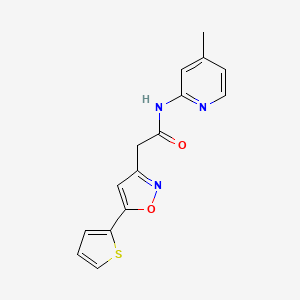
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2891067.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2891068.png)
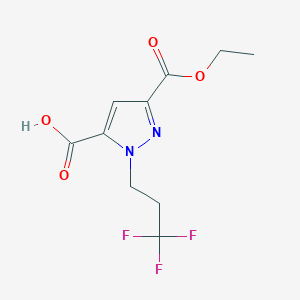
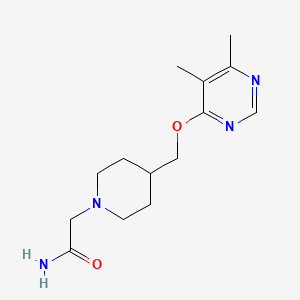
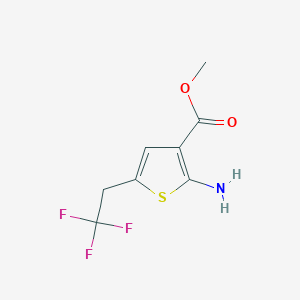
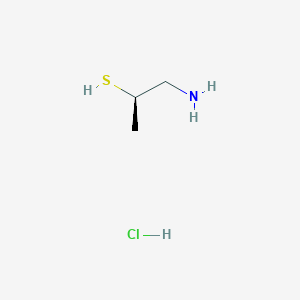
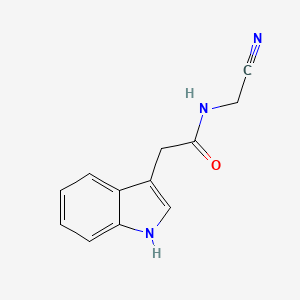

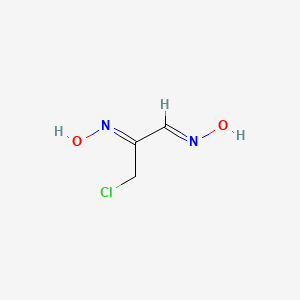

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide](/img/structure/B2891085.png)
